Sulfisoxazole

Urinary Tract Infection Models Pharmacokinetic Studies Crystalluria Risk Assessment

Sulfisoxazole (CAS 127-69-5) is a short-acting sulfonamide antibacterial distinguished by its oxazole substituent. It is validated as an analytical reference standard for HPLC and GC methods and serves as a model compound in pharmacokinetic studies due to its rapid GI absorption and 97% 48-hour urinary recovery. Its solubility (350 mg/100 mL at pH 6) and reduced crystalluria risk vs. sulfadiazine make it ideal for urinary tract pharmacodynamic models. When assay reproducibility matters, substituent-level identity is critical.

Molecular Formula C11H13N3O3S
Molecular Weight 267.31 g/mol
CAS No. 127-69-5
Cat. No. B1682709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfisoxazole
CAS127-69-5
SynonymsAmmonium Salt Sulfisoxazole
Diolamine, Sulfisoxazole
Gantrisin
Gantrisin Pediatric
Monolithium Salt Sulfisoxazole
Monosodium Salt Sulfisoxazole
Neoxazoi
Pediatric, Gantrisin
Sulfadimethyloxazole
Sulfafurazol FNA
Sulfafurazole
Sulfasoxizole
Sulfisoxazole
Sulfisoxazole Diolamine
Sulfisoxazole, Ammonium Salt
Sulfisoxazole, Monolithium Salt
Sulfisoxazole, Monosodium Salt
Sulfisoxazole, Monosodium, Monomesylate Salt
Sulfisoxazole, Triammonium Salt
TL azole
TL-azole
Triammonium Salt Sulfisoxazole
V Sul
V-Sul
Molecular FormulaC11H13N3O3S
Molecular Weight267.31 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3
InChIKeyNHUHCSRWZMLRLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility40.1 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 72.5 °F (NTP, 1992)
White to off-white, odorless, crystalline powder. Sol in alcohol;  freely sol in water. /Diethanolamine salt/
Soluble in alcohol
SOL IN DIETHYL ETHER (1 IN 800);  SOL IN 5% AQ SODIUM BICARBONATE (1 IN 30)
1 G IN ABOUT 6700 ML WATER;  SOL IN DIL HYDROCHLORIC ACID;  1 G IN ABOUT 10 ML BOILING ALCOHOL
In water, 300 mg/L at 37 °C, pH 4.5
3.13e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfisoxazole (CAS 127-69-5) Procurement Guide: Short-Acting Sulfonamide for Analytical and Research Applications


Sulfisoxazole (CAS 127-69-5) is a short-acting sulfonamide antibacterial agent that acts as a competitive inhibitor of dihydropteroate synthase, interfering with bacterial folate synthesis [1]. It is distinguished within its class by an oxazole substituent and is primarily utilized in research settings as an analytical reference standard, in pharmacokinetic modeling, and as a comparator in antimicrobial susceptibility studies . The compound is commercially available as a neat analytical standard with a purity typically specified at >97% for use in HPLC, GC, and mass spectrometry applications .

Why Sulfisoxazole (CAS 127-69-5) Cannot Be Interchanged with Other Sulfonamides in Analytical and Pharmacokinetic Workflows


Substitution of sulfisoxazole with other sulfonamides—even those with the same nominal mechanism of action—is invalid in controlled analytical and pharmacokinetic studies. Sulfonamides exhibit significant variability in key physicochemical properties, including aqueous solubility and pH-dependent dissolution, which directly impact assay design, detection limits, and inter-laboratory reproducibility [1]. Sulfisoxazole, specifically, demonstrates a solubility of 350 mg/100 mL at pH 6 , a value that differs markedly from other short-acting sulfonamides and necessitates distinct sample preparation and mobile phase conditions in HPLC methods. Furthermore, the class-wide issue of crystalluria risk is not uniform; sulfisoxazole possesses a higher urinary solubility compared to sulfadiazine, a critical differentiator for studies modeling renal excretion or urinary tract infection pharmacology [2].

Quantitative Differentiation Evidence for Sulfisoxazole (CAS 127-69-5) Against Key Comparators


Superior Urinary Solubility of Sulfisoxazole Relative to Sulfadiazine Minimizes Crystalluria Risk

In a clinical trial comparing sulfisoxazole (sulfafurazole) to sulfadiazine in children, sulfisoxazole demonstrated a significantly lower propensity to precipitate in urine. While sulfadiazine concentrations occasionally approached the drug's solubility limit in some urine fractions, sulfisoxazole concentrations remained below its solubility threshold, directly correlating with a reduced risk of crystalluria [1].

Urinary Tract Infection Models Pharmacokinetic Studies Crystalluria Risk Assessment

Faster Gastrointestinal Absorption and Renal Excretion of Sulfisoxazole Compared to Sulfamethoxazole

Sulfisoxazole is characterized by more rapid enteric absorption and faster renal excretion relative to its close congener sulfamethoxazole. Comparative pharmacological assessments confirm that sulfamethoxazole exhibits reduced enteric absorption rates and slower renal excretion, resulting in longer systemic retention [1]. This pharmacokinetic divergence makes sulfisoxazole the preferred candidate for studies requiring rapid onset and clearance.

Pharmacokinetic Modeling Bioavailability Studies Short-Acting Sulfonamide Characterization

High Urinary Excretion Recovery Enables Reliable Mass Balance Studies

Sulfisoxazole demonstrates near-complete renal elimination within a 48-hour window. Following oral administration, the mean urinary excretion recovery is 97% within 48 hours, comprising 52% intact drug and the remainder as the N4-acetylated metabolite [1]. This high recovery rate facilitates precise mass balance calculations and reduces uncertainty in metabolite identification studies.

Mass Balance Studies Metabolite Profiling Excretion Kinetics

Consistent Activity Against Nocardia Species Underpins Utility in Antimicrobial Susceptibility Testing

In susceptibility testing of Nocardia clinical isolates, sulfisoxazole and trimethoprim-sulfamethoxazole both demonstrated high activity, although both agents required a 2- to 3-log lower inoculum for reliable demonstration of susceptibility [1]. This shared characteristic highlights sulfisoxazole's utility as a comparator agent in Nocardia susceptibility assays and reinforces its value in panels assessing sulfonamide class activity.

Antimicrobial Susceptibility Testing Nocardia Research Sulfonamide Activity Profiling

Analytical Grade Purity of >97% Supports Use as Reference Standard in Validated HPLC Methods

Commercial sulfisoxazole analytical standards are supplied with a certified purity of >97.0%, as specified by multiple vendors including LGC and Merck/Sigma-Aldrich . This purity level is essential for the preparation of calibration standards and for use as a system suitability test compound in HPLC and UHPLC-MS/MS methods for sulfonamide residue analysis in food and environmental matrices.

Analytical Chemistry Reference Standard Qualification HPLC Method Validation

Recommended Research and Industrial Application Scenarios for Sulfisoxazole (CAS 127-69-5)


Analytical Reference Standard for Sulfonamide Residue Analysis in Food and Environmental Matrices

Sulfisoxazole (CAS 127-69-5) with a certified purity of >97% is optimally suited as a reference standard in HPLC, UHPLC-MS/MS, and GC methods for quantifying sulfonamide residues in honey, milk, wastewater, and animal-derived foodstuffs. Its well-characterized purity and availability as a neat analytical standard ensure accurate calibration curves and reliable method validation.

Pharmacokinetic Modeling and Mass Balance Studies Requiring Rapid Absorption and High Urinary Recovery

Given its rapid gastrointestinal absorption (0.99 h⁻¹ absorption constant in infants) [1] and near-complete 48-hour urinary excretion recovery (97%) [2], sulfisoxazole is an ideal model compound for pharmacokinetic studies focused on absorption kinetics, renal clearance mechanisms, and metabolite profiling. Its short-acting profile reduces study duration and simplifies experimental logistics.

Antimicrobial Susceptibility Testing for Nocardia Species and Sulfonamide Mechanism Studies

Sulfisoxazole serves as a reliable single-agent comparator for trimethoprim-sulfamethoxazole in Nocardia susceptibility assays. Its activity pattern, requiring a 2- to 3-log lower inoculum for susceptibility demonstration, mirrors that of the combination product [3], enabling researchers to dissect the specific contribution of sulfonamide inhibition in folate synthesis studies.

Urinary Tract Infection Modeling and Crystalluria Risk Assessment

Due to its superior urinary solubility compared to sulfadiazine and lower propensity to cause crystalluria [4], sulfisoxazole is a superior candidate for in vivo and in vitro models of urinary tract infection pharmacodynamics and nephrotoxicity screening. Its use minimizes confounding variables related to drug precipitation and renal obstruction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.